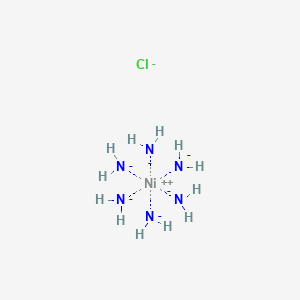
Azanide;nickel(2+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;nickel(2+);chloride, also known as Hexaamminenickel(II) chloride, is a coordination compound with the chemical formula [Ni(NH₃)₆]Cl₂. This compound features a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. It is commonly used in various chemical processes and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Hexaamminenickel(II) chloride can be synthesized by treating a cobalt-free solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with an excess of concentrated ammonia (NH₃). The solution is then cooled, and the fine crystals of [Ni(NH₃)₆]Cl₂ are precipitated by adding an ammoniacal ammonium chloride (NH₄Cl) solution. The precipitate is filtered and washed successively with concentrated ammonia, alcohol, and ether .
Industrial Production Methods
In industrial settings, the production of Hexaamminenickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, cooling, and filtration helps in achieving consistent product quality.
化学反应分析
Types of Reactions
Hexaamminenickel(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of nickel(III) or nickel(IV) complexes.
Reduction: Formation of nickel(0) complexes.
Substitution: Formation of various nickel(II) complexes with different ligands.
科学研究应用
Hexaamminenickel(II) chloride has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in industrial processes.
作用机制
The mechanism of action of Hexaamminenickel(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The nickel(II) ion can interact with different molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
相似化合物的比较
Hexaamminenickel(II) chloride can be compared with other similar compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike Hexaamminenickel(II) chloride, this compound does not have ammonia ligands and is commonly used in its anhydrous or hexahydrate form.
Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃): Similar in structure but contains cobalt instead of nickel, leading to different chemical properties and reactivity.
Hexaammineplatinum(IV) chloride ([Pt(NH₃)₆]Cl₄): Contains platinum and exhibits different coordination chemistry and applications.
Hexaamminenickel(II) chloride is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion and ammonia ligands.
属性
分子式 |
ClH12N6Ni-5 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
azanide;nickel(2+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |
InChI 键 |
GEVRDBJYCXLARC-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


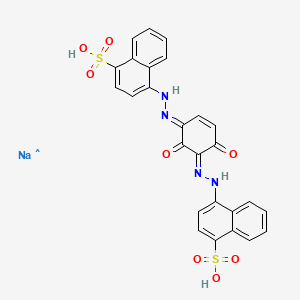
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
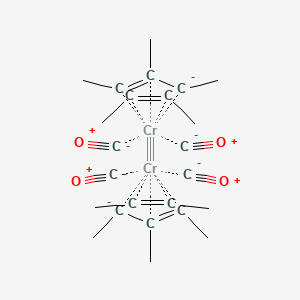
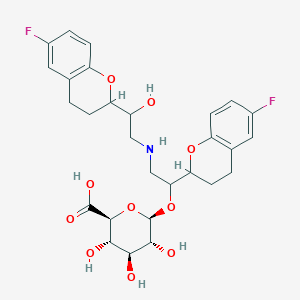

![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
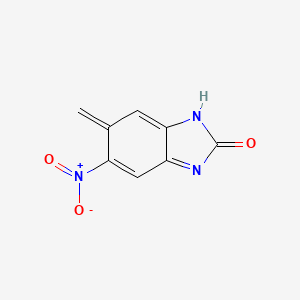
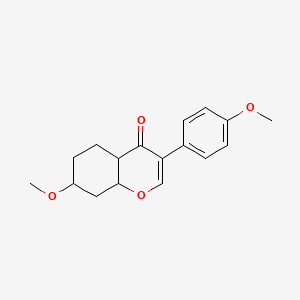
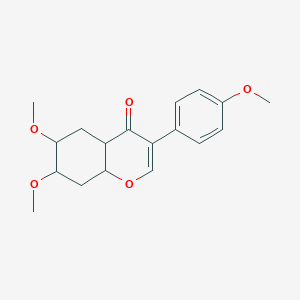


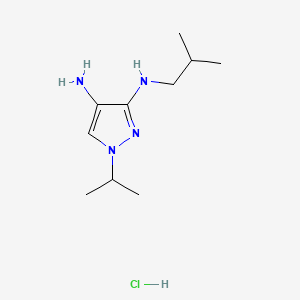
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
